
H-D-Phe-D-Arg-D-Leu-D-His-D-Phe-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-D-Phe-D-Arg-D-Leu-D-His-D-Phe-OH is a synthetic peptide composed of five amino acids: D-phenylalanine, D-arginine, D-leucine, D-histidine, and D-phenylalanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Phe-D-Arg-D-Leu-D-His-D-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, D-phenylalanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, D-arginine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: Steps 2 and 3 are repeated for D-leucine, D-histidine, and D-phenylalanine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
H-D-Phe-D-Arg-D-Leu-D-His-D-Phe-OH can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products Formed
Oxidation: Oxo-histidine and other oxidized derivatives.
Reduction: Reduced peptide with cleaved disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
H-D-Phe-D-Arg-D-Leu-D-His-D-Phe-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Wirkmechanismus
The mechanism of action of H-D-Phe-D-Arg-D-Leu-D-His-D-Phe-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors on the cell surface, triggering a cascade of intracellular events. For example, it may activate signaling pathways that regulate cell growth, differentiation, and apoptosis. The exact molecular targets and pathways depend on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-D-Phe-D-Arg-D-Leu-D-His-D-Phe-NH₂: Similar structure but with an amide group at the C-terminus.
H-D-Phe-D-Arg-D-Leu-D-His-D-Trp-OH: Substitution of D-phenylalanine with D-tryptophan.
H-D-Phe-D-Arg-D-Leu-D-His-D-Tyr-OH: Substitution of D-phenylalanine with D-tyrosine.
Uniqueness
H-D-Phe-D-Arg-D-Leu-D-His-D-Phe-OH is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. Its ability to interact with specific molecular targets makes it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
177959-21-6 |
|---|---|
Molekularformel |
C36H50N10O6 |
Molekulargewicht |
718.8 g/mol |
IUPAC-Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C36H50N10O6/c1-22(2)16-28(44-32(48)27(14-9-15-41-36(38)39)43-31(47)26(37)17-23-10-5-3-6-11-23)33(49)45-29(19-25-20-40-21-42-25)34(50)46-30(35(51)52)18-24-12-7-4-8-13-24/h3-8,10-13,20-22,26-30H,9,14-19,37H2,1-2H3,(H,40,42)(H,43,47)(H,44,48)(H,45,49)(H,46,50)(H,51,52)(H4,38,39,41)/t26-,27-,28-,29-,30-/m1/s1 |
InChI-Schlüssel |
ZGOLGQLIPBHBHR-XZTOTZIXSA-N |
Isomerische SMILES |
CC(C)C[C@H](C(=O)N[C@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CC3=CC=CC=C3)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


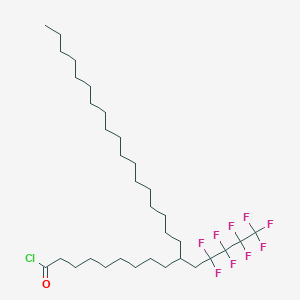
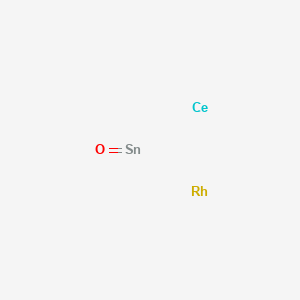
![N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide](/img/structure/B14253184.png)
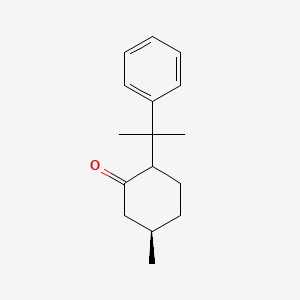
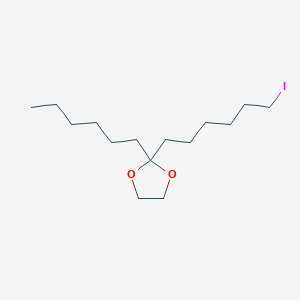

![(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol](/img/structure/B14253215.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14253219.png)
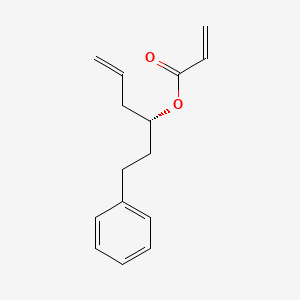


![3-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide](/img/structure/B14253234.png)

![Tert-butyl[(8-chlorooctyl)oxy]dimethylsilane](/img/structure/B14253246.png)
